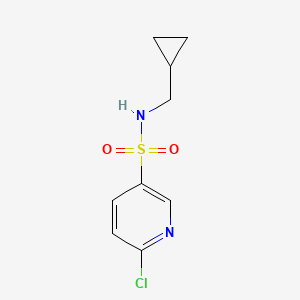
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H11ClN2O2S and a molecular weight of 246.72 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is 1S/C9H11ClN2O2S/c10-9-4-3-8 (6-11-9)15 (13,14)12-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a solid at room temperature . It has a predicted melting point of 134.40° C and a predicted boiling point of 396.9° C at 760 mmHg . The compound has a predicted density of 1.4 g/cm3 and a predicted refractive index of n20D 1.58 .Scientific Research Applications
Antibacterial Agents
- The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at use as antibacterial agents, has been a significant area of research. These compounds have shown high activities against bacterial strains, highlighting their potential in addressing antibiotic resistance and the development of new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibition
- Research into sulfonamide derivatives has also focused on their role as enzyme inhibitors, particularly against carbonic anhydrases involved in various physiological processes. These compounds demonstrate potent inhibitory activity, suggesting their utility in the development of drugs targeting these enzymes for therapeutic purposes (Güzel et al., 2009).
Synthesis of Heterocyclic Compounds
- The chemical reactivity of sulfonamide derivatives has been explored in the synthesis of pyridines and pyridine-based sulfa drugs. These studies contribute to the understanding of sulfonamide chemistry and its application in creating compounds with potential antimicrobial properties (El‐Sayed et al., 2017).
Antimicrobial Activity
- The development of tetrahydropyridine and related derivatives through reactions involving sulfur dioxide has shown the creation of compounds with moderate to good yields, which possess antimicrobial activity. This research adds to the arsenal of sulfonamide-based compounds with potential use in combating microbial infections (An & Wu, 2017).
Crystallographic Studies
- Crystallographic studies of sulfonamide derivatives, such as the analysis of "6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide," provide insights into their molecular structures and the potential for designing compounds with specific biological activities based on structural characteristics (Suchetan et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(6-11-9)15(13,14)12-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGSAVMERBGRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2904922.png)
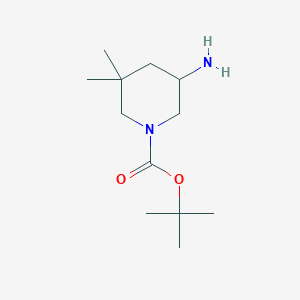
![1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2904925.png)

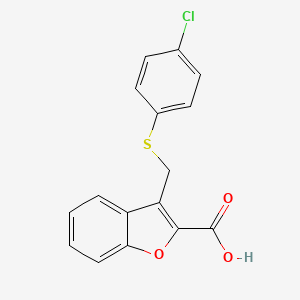
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2904928.png)
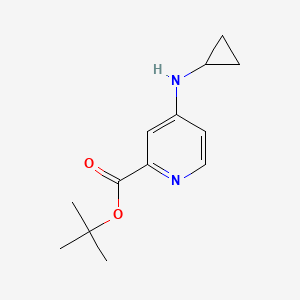

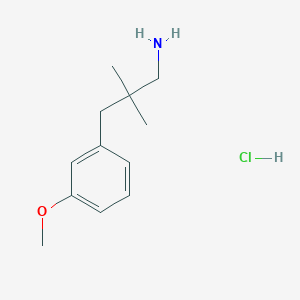
![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)
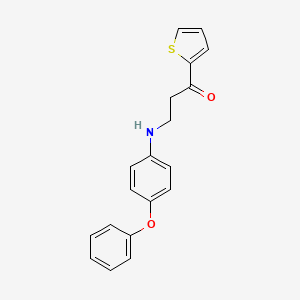
![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)